
Guanfacine
Descripción general
Descripción
Guanfacina es un agonista del receptor adrenérgico alfa-2A de acción central que se utiliza principalmente para tratar el trastorno por déficit de atención e hiperactividad (TDAH) y la hipertensión. Está disponible en formulaciones de liberación inmediata y de liberación prolongada, comercializada con nombres de marca como Tenex e Intuniv . Guanfacina actúa estimulando los receptores adrenérgicos alfa-2A en el cerebro, lo que ayuda a reducir la actividad del sistema nervioso simpático .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El clorhidrato de guanfacina se puede sintetizar utilizando varios métodos. Un método común implica la condensación del ácido 2,6-diclorofenilacético con guanidina en presencia de un catalizador . Otro método implica la esterificación del ácido 2,6-diclorobenceno acético con metanol, seguido de la reacción con clorhidrato de guanidina para obtener guanfacina . Las condiciones de reacción típicamente implican el uso de solventes como etanol o isopropanol y catalizadores como ácido sulfúrico concentrado .
Métodos de producción industrial
La producción industrial de clorhidrato de guanfacina a menudo involucra el uso de ácido 2,6-diclorofenilacético e isourea clorhidrato de grupo metoxilo como materiales de partida. El proceso incluye pasos de catalización y condensación, aminólisis y purificación . Este método es ventajoso debido a sus suaves condiciones de reacción, consumo de energía reducido e impacto ambiental más bajo .
Análisis De Reacciones Químicas
Tipos de reacciones
Guanfacina experimenta varias reacciones químicas, que incluyen:
Oxidación: Guanfacina se puede oxidar bajo condiciones específicas, aunque las vías de oxidación detalladas no están ampliamente documentadas.
Reducción: Las reacciones de reducción que involucran guanfacina son menos comunes.
Sustitución: Guanfacina puede sufrir reacciones de sustitución, particularmente involucrando su anillo aromático.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en reacciones que involucran guanfacina incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los solventes como el etanol y el isopropanol se usan con frecuencia en estas reacciones .
Productos principales
Los principales productos formados a partir de reacciones que involucran guanfacina dependen de las condiciones específicas de la reacción. Por ejemplo, las reacciones de sustitución pueden producir varios derivados sustituidos de guanfacina .
Aplicaciones Científicas De Investigación
Treatment of Attention Deficit Hyperactivity Disorder (ADHD)
Mechanism of Action:
Guanfacine exerts its therapeutic effects primarily through the stimulation of alpha-2 adrenergic receptors in the prefrontal cortex, enhancing cognitive functions such as attention, impulse control, and emotional regulation. This mechanism is particularly beneficial in ADHD, where dysfunction in these areas is prevalent .
Clinical Efficacy:
Numerous studies have demonstrated the efficacy of this compound in treating ADHD symptoms. A randomized, double-blind, placebo-controlled study involving children aged 6 to 17 years found significant improvements in ADHD Rating Scale scores for those receiving this compound extended release compared to placebo . The study reported a mean change of -18.87 for the 4 mg group versus -8.48 for placebo, indicating substantial symptom reduction.
Long-term Outcomes:
Research indicates that this compound can lead to sustained improvements in ADHD symptoms over extended periods. For instance, a study showed that children treated with this compound exhibited notable enhancements in hyperactivity and impulsivity scores after eight weeks of treatment .
Coexisting Conditions
This compound is also effective for children with coexisting conditions such as tic disorders. A study involving children with both ADHD and tic disorders demonstrated a 37% improvement in ADHD symptoms compared to an 8% improvement in the placebo group . This suggests that this compound may be beneficial not only for ADHD but also for managing tic-related symptoms.
Other Psychiatric Applications
Beyond ADHD, this compound has shown potential in treating various psychiatric disorders:
- Tourette Syndrome: this compound has been used as an adjunctive treatment for Tourette syndrome, helping to reduce tic severity alongside ADHD symptoms .
- Anxiety Disorders: Some studies suggest that this compound may help alleviate anxiety symptoms due to its sedative effects on the central nervous system .
- Post-Traumatic Stress Disorder (PTSD): Although not a primary treatment, this compound's calming effects may provide symptomatic relief for individuals with PTSD when used alongside other therapies .
Pharmacokinetics and Safety Profile
Pharmacokinetics:
this compound is available in both immediate-release and extended-release formulations. The extended-release form allows for once-daily dosing, which is particularly advantageous for pediatric patients .
Safety Profile:
Common side effects include sedation, fatigue, headache, and gastrointestinal discomfort. Notably, this compound can cause hemodynamic changes such as bradycardia and hypotension; thus, monitoring is essential during treatment initiation .
Case Study 1: Autonomic Instability
An 8-year-old girl on this compound presented with bradycardia and hypotension during extreme heat exposure. This case highlighted the need for careful monitoring of children on this compound during environmental stressors .
Case Study 2: Efficacy in Tic Disorders
A clinical trial involving children with ADHD and tic disorders showed significant improvements in both ADHD symptoms and tic severity when treated with this compound over eight weeks .
Mecanismo De Acción
Guanfacina ejerce sus efectos estimulando selectivamente los receptores adrenérgicos alfa-2A en el cerebro. Esta acción reduce la liberación de norepinefrina y disminuye la actividad del sistema nervioso simpático . El mecanismo exacto por el cual guanfacina mejora los síntomas del TDAH no se comprende completamente, pero se cree que implica el fortalecimiento de las conexiones de la red de la corteza prefrontal, que regulan la atención, la emoción y el comportamiento .
Comparación Con Compuestos Similares
Compuestos similares
Clonidina: Otro agonista del receptor adrenérgico alfa-2 que se utiliza para tratar la hipertensión y el TDAH.
Dexmedetomidina: Un agonista selectivo del receptor adrenérgico alfa-2 que se utiliza como sedante y analgésico.
Metildopa: Un agonista del receptor adrenérgico alfa-2 que se utiliza para tratar la hipertensión.
Unicidad
Guanfacina es única entre los agonistas del receptor adrenérgico alfa-2 debido a su selectividad por el subtipo alfa-2A, lo que se cree que contribuye a su eficacia en el tratamiento del TDAH con menos efectos secundarios en comparación con otros agonistas no selectivos .
Actividad Biológica
Guanfacine is a selective alpha-2 adrenergic receptor agonist primarily used in treating attention-deficit/hyperactivity disorder (ADHD) and hypertension. Its biological activity is characterized by its effects on the central nervous system, particularly in enhancing prefrontal cortical functions, which are crucial for attention, impulse control, and working memory. This article delves into the mechanisms, clinical efficacy, and safety profile of this compound based on diverse research findings.
This compound exerts its effects mainly through the α2A adrenergic receptors located in the prefrontal cortex (PFC). The activation of these receptors leads to:
- Inhibition of cAMP-PKA signaling : This process strengthens synaptic connections in the PFC, enhancing cognitive functions such as attention and working memory .
- Modulation of neurotransmitter release : this compound reduces norepinephrine (NE) release, which is linked to stress responses and emotional regulation, potentially benefiting conditions like anxiety and aggression .
- Neuroprotective effects : By acting on microglial cells, this compound may exert anti-inflammatory actions, further supporting neuronal health in stress-related disorders .
Clinical Efficacy
Numerous studies have evaluated this compound's efficacy in treating ADHD across different age groups:
ADHD Treatment Studies
-
Randomized Controlled Trials :
- A study involving children aged 6 to 17 demonstrated significant reductions in ADHD symptoms compared to placebo. The least-squares mean changes from baseline for the ADHD Rating Scale IV total scores were as follows:
- Adolescents with ADHD :
- Long-term Efficacy :
Safety Profile
This compound is generally well-tolerated, although some side effects have been reported:
- Common Adverse Effects :
- Cardiovascular Effects :
Case Study: this compound in Prader-Willi Syndrome
A clinical trial is currently assessing this compound's effects on aggressive behaviors in patients with Prader-Willi Syndrome (PWS). Preliminary findings suggest potential benefits in reducing impulsivity and improving attention among this population .
Observational Study: Impact on Tic Disorders
In a study involving children with ADHD and tic disorders, this compound treatment resulted in a 37% improvement on teacher-rated ADHD scales compared to an 8% improvement for placebo . This indicates its utility not only for ADHD but also for managing comorbid conditions.
Summary of Findings
Study Type | Population | Dosage | Outcome |
---|---|---|---|
RCT | Children (6-17 years) | 2-4 mg/day | Significant reduction in ADHD symptoms |
RCT | Adolescents (13-17 years) | 1-7 mg/day | Improved ADHD-RS-IV scores |
Observational | Children with tics | Variable | 37% improvement in ADHD ratings |
Clinical Trial | PWS patients | TBD | Potential reduction in aggression |
Propiedades
IUPAC Name |
N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13/h1-3H,4H2,(H4,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJOMKTZOLKMBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29110-48-3 (mono-hydrochloride) | |
Record name | Guanfacine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9046944 | |
Record name | Guanfacine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Guanfacine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1mg/mL, 1.39e-01 g/L | |
Record name | Guanfacine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Guanfacine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Guanfacine is a selective alpha-2A adrenergic receptor agonist, which reduces the effects of the sympathetic nervous system on the heart and circulatory system. The link between guanfacine’s molecular mechanism and it’s effect on the treatment of ADHD has not been determined. | |
Record name | Guanfacine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
29110-47-2 | |
Record name | Guanfacine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29110-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanfacine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanfacine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Guanfacine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guanfacine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.933 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GUANFACINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30OMY4G3MK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Guanfacine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213-216, 225 - 227 °C | |
Record name | Guanfacine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Guanfacine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.